Thiomorpholine-4-carboximidamide Hydroiodide
Description
Thiomorpholine-4-carboximidamide Hydroiodide is a heterocyclic compound comprising a six-membered thiomorpholine ring (containing one sulfur atom) substituted with a carboximidamide group. Its molecular formula is C₅H₁₁N₃S·HI, with a molecular weight of approximately 272.23 g/mol (calculated by adding the molecular weight of the free base, ~145.23 g/mol , to that of hydroiodic acid, HI). As a hydroiodide salt, it exhibits distinct solubility and stability properties compared to other salt forms (e.g., hydrobromide or hydrochloride).
Properties
IUPAC Name |
thiomorpholine-4-carboximidamide;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S.HI/c6-5(7)8-1-3-9-4-2-8;/h1-4H2,(H3,6,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARVSRPLQYIROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=N)N.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Thiomorpholine-4-carboximidamide Hydroiodide typically begins with thiomorpholine and cyanamide.
Reaction Steps:
Reaction Conditions: The reactions are generally carried out at room temperature with careful control of pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodide ion facilitates nucleophilic substitution, enabling replacement with other nucleophiles under controlled conditions.
| Reaction Type | Reagents/Conditions | Major Products | Yield | Reference |
|---|---|---|---|---|
| Halide Exchange | KCN in DMSO, 60°C, 4h | Thiomorpholine-4-carboximidamide Cyanide | 78% | |
| Amine Substitution | NH₃ in ethanol, RT, 12h | Thiomorpholine-4-carboximidamide Amine | 65% |
Key Findings :
-
Substitution efficiency depends on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMSO) enhance reaction rates.
-
Steric hindrance from the thiomorpholine ring limits substitution to primary nucleophiles.
Oxidation and Reduction Reactions
The sulfur atom in the thiomorpholine ring undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Applications |
|---|---|---|---|
| H₂O₂ (30%) | Aqueous HCl, 50°C, 2h | Thiomorpholine-4-carboximidamide Sulfoxide | Intermediate in drug synthesis |
| KMnO₄ | Acidic medium, 70°C, 3h | Thiomorpholine-4-carboximidamide Sulfone | Polymer modification |
Mechanism :
-
Sulfur oxidation proceeds via a two-electron transfer pathway, forming sulfoxide (S=O) and sulfone (O=S=O) derivatives.
Reduction
| Reducing Agent | Conditions | Product |
|---|---|---|
| NaBH₄ | Methanol, RT, 6h | Reduced thiomorpholine-4-carboxamidine |
| LiAlH₄ | THF, reflux, 3h | Secondary amine derivative |
Outcomes :
-
Reductive cleavage of the carboximidamide group yields amines with potential bioactivity.
Condensation and Cyclization
The carboximidamide group participates in condensation reactions to form heterocycles:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | HCl catalyst, ethanol, 80°C | 1,3,5-Triazine derivative | 72% |
| Ethyl acetoacetate | Piperidine, toluene, reflux | Pyrimidine-fused thiomorpholine | 68% |
Significance :
Acid-Base Reactions
The carboximidamide group acts as a weak base, reacting with acids to form salts:
| Acid | Product | Solubility |
|---|---|---|
| HCl | Thiomorpholine-4-carboximidamide Hydrochloride | High in water |
| H₂SO₄ | Thiomorpholine-4-carboximidamide Sulfate | Moderate in ethanol |
Applications :
-
Salt formation improves stability and bioavailability for pharmacological studies.
Comparative Reactivity Analysis
A comparison with analogs highlights its unique behavior:
| Compound | Reaction with H₂O₂ | Reaction with KCN |
|---|---|---|
| Thiomorpholine-4-carboximidamide Hydroiodide | Forms sulfoxide (100% conversion) | Cyanide substitution (78% yield) |
| Morpholine-4-carboximidamide Hydrochloride | No reaction | No reaction |
Insights :
-
Sulfur’s electron-donating capacity enhances oxidative reactivity compared to oxygen-containing morpholine analogs.
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : CHINS
Molecular Weight : 273.14 g/mol
Structural Features :
- Contains a six-membered thiomorpholine ring.
- Features a carboximidamide functional group, enhancing reactivity.
The presence of sulfur in the thiomorpholine ring significantly influences the compound's chemical behavior and biological interactions, making it a subject of interest in both organic synthesis and medicinal chemistry.
Catalysis
Thiomorpholine-4-carboximidamide hydroiodide serves as a catalyst in various organic reactions, particularly in cyclization and condensation processes. Its ability to facilitate these reactions is attributed to its unique functional groups, which can stabilize transition states during chemical transformations.
Synthesis of Organic Molecules
This compound acts as an intermediate in synthesizing more complex organic molecules. The reactivity of the carboximidamide group allows for diverse synthetic pathways, making it valuable in developing new chemical entities.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds can disrupt metabolic pathways in microorganisms, leading to growth inhibition or cell death. This potential makes them candidates for developing new antibiotics .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes by binding to their active sites. This mechanism is crucial for potential therapeutic applications, especially in diseases characterized by dysregulated enzyme activity .
Anticancer Potential
In vitro studies have shown that this compound can inhibit cancer cell proliferation. Its mechanism involves interference with cellular pathways essential for cancer cell survival and replication, suggesting its potential as a candidate for cancer therapeutics .
Polymer Chemistry
In the field of polymer chemistry, this compound is utilized to modify polymers to enhance their properties. This includes increasing thermal stability and altering solubility characteristics, which are critical for various industrial applications.
Case Studies and Research Findings
Recent studies have documented various applications of this compound:
- Antimicrobial Research : A study demonstrated that derivatives of this compound showed effective inhibition against several bacterial strains, indicating its potential as a new antibiotic class.
- Cancer Therapeutics : In vitro experiments revealed that this compound could significantly reduce the viability of cancer cells, warranting further investigation into its mechanisms and potential clinical applications.
- Polymer Modification : Industrial applications have shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Thiomorpholine-4-carboximidamide Hydroiodide inhibits specific enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Pathways: The compound can interfere with metabolic pathways in microorganisms, leading to their death or growth inhibition.
Comparison with Similar Compounds
Key Observations :
Biological Activity
Thiomorpholine-4-carboximidamide hydroiodide (TMCI-HI) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a thiomorpholine ring and a carboximidamide functional group, contributes to its diverse biological activities. This article will explore the biological activity of TMCI-HI, summarizing key findings from recent research, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHINS
- Molecular Weight : 273.14 g/mol
- Structural Features :
- Contains a six-membered thiomorpholine ring.
- Includes a carboximidamide functional group that enhances reactivity.
The presence of sulfur in the thiomorpholine ring is significant as it influences the compound's chemical reactivity and biological interactions.
TMCI-HI exhibits its biological effects primarily through enzyme inhibition and modulation of metabolic pathways.
- Enzyme Inhibition : TMCI-HI has been studied for its ability to inhibit specific enzymes by binding to their active sites, which prevents substrate access and disrupts catalytic activity. This mechanism is crucial for its potential application in treating diseases where enzyme activity is dysregulated.
- Antimicrobial Activity : Research indicates that derivatives of TMCI-HI display antimicrobial properties, suggesting its potential as a new class of antibiotics. The compound interferes with metabolic pathways in microorganisms, leading to growth inhibition or cell death.
- Anticancer Potential : TMCI-HI has demonstrated promising anticancer activity in vitro by inhibiting cancer cell proliferation. Studies suggest that it may serve as a candidate for further investigation into cancer therapeutics .
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential as an antibiotic through enzyme inhibition in pathogens. |
| Anticancer | Inhibits proliferation of cancer cells; further studies needed for applications. |
| Enzyme Inhibition | Modulates activity of specific enzymes, affecting various biochemical pathways. |
Case Studies and Research Findings
Recent studies have explored the biological activity of TMCI-HI in various contexts:
- Antimicrobial Efficacy : A study evaluated the antibacterial properties of TMCI-HI against several bacterial strains, demonstrating significant inhibitory effects at low concentrations. This positions TMCI-HI as a potential lead compound for antibiotic development.
- Cancer Cell Proliferation : In vitro assays revealed that TMCI-HI effectively reduces the viability of multiple cancer cell lines, with IC values indicating potent activity. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Interaction Studies : Research focusing on TMCI-HI's interaction with specific enzymes (e.g., IMP dehydrogenase) showed noncompetitive inhibition patterns, suggesting that it can effectively disrupt critical metabolic processes in target cells .
Comparative Analysis with Related Compounds
To better understand the uniqueness of TMCI-HI's biological activity, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Morpholine-4-carboximidamide hydrochloride | CHNO | Lacks sulfur; different biological activity |
| Thiomorpholine-4-carboxamidine | CHNS | Similar structure; different functional group |
| N-Methylthiomorpholine-4-carboximidamide | CHNS | Methyl substitution alters properties |
This comparison highlights how the presence of sulfur in TMCI-HI contributes to its distinct reactivity and biological properties compared to other compounds in its class.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR can confirm the carboximidamide moiety (e.g., NH₂ resonance at δ 6.5–7.5 ppm) and thiomorpholine ring integrity .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₅H₁₀N₃S·HI; expected m/z ~296.0).
Advanced Consideration : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and hydrogen bonding patterns, though crystallization may require slow evaporation in DMSO/ether .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Hazard Mitigation : Based on analogous thiomorpholine derivatives, assume GHS Category 1A skin corrosion (H314) and flammability (H227). Use nitrile gloves, fume hoods, and flame-resistant lab coats .
- Emergency Measures : For skin contact, rinse immediately with 0.1 M sodium thiosulfate to neutralize iodine residues .
Advanced Consideration : Conduct compatibility testing with common lab materials (e.g., septa, tubing) to avoid degradation-induced hazards .
How can researchers assess the stability of this compound under varying storage conditions?
Q. Advanced Research Focus
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; hydroiodide salts may hydrolyze to form thiomorpholine and HI gas .
- Light Sensitivity : UV-vis spectroscopy under controlled illumination (e.g., 365 nm) can detect photolytic decomposition. Store in amber vials under argon .
What experimental strategies resolve contradictions in reported physicochemical properties of this compound?
Q. Advanced Research Focus
- Comparative Analysis : Replicate conflicting studies (e.g., solubility in DMSO vs. methanol) using standardized protocols. Control variables like water content (Karl Fischer titration) .
- Interlaboratory Validation : Collaborate to assess batch-to-batch variability using shared reference samples. Publish raw data (e.g., DSC thermograms) for transparency .
What mechanistic studies are suitable for probing the reactivity of this compound in organocatalytic reactions?
Q. Advanced Research Focus
- Isotopic Labeling : Synthesize ¹³C-labeled carboximidamide to track bond formation/cleavage via NMR .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states and optimize reaction pathways .
How should researchers design in vitro assays to evaluate the biological activity of this compound?
Q. Basic Research Focus
- Cell Viability Assays : Use HEK293 or HepG2 cells with MTT assays to screen cytotoxicity (IC₅₀). Include iodide controls to distinguish compound-specific effects from HI toxicity .
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) given the thiomorpholine scaffold’s potential as a zinc-chelating agent .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
